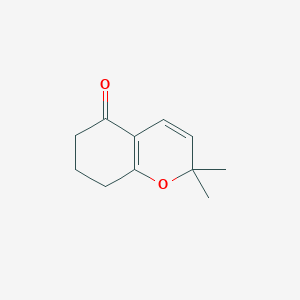

2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one

Description

2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one is a chromenone derivative characterized by a bicyclic framework comprising a fused benzene and oxygen-containing pyran ring. The compound features two methyl groups at the C2 position, which confer steric and electronic effects critical to its reactivity and biological interactions. Chromenones, in general, are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiallergic activities .

Properties

IUPAC Name |

2,2-dimethyl-7,8-dihydro-6H-chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKJMQVLWKCZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)CCCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469570 | |

| Record name | 2,2-Dimethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58133-99-6 | |

| Record name | 2,2-Dimethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tetramethyl Guanidine-Catalyzed Three-Component Synthesis

Reaction Overview

A novel one-pot, three-component synthesis method employs tetramethyl guanidine as an organic superbase catalyst. This approach combines aromatic or heteroaromatic aldehydes with cyclic 1,3-diketones (e.g., dimedone) and methylsulfonyl acetonitrile under mild conditions. The reaction proceeds via a tandem Knoevenagel condensation-Michael addition-cyclization sequence, yielding 2-amino-7,7-dimethyl-3-(methylsulfonyl)-4-aryl/heteroaryl-substituted chromen-5-ones.

Key Advantages

- Eco-friendly profile : Eliminates toxic solvents and reduces waste.

- Chromatography-free purification : Products precipitate directly, simplifying isolation.

- Broad substrate scope : Accommodates fused aromatic and heterocyclic aldehydes (e.g., furfural, thiophene-2-carboxaldehyde).

Yields typically range from 70% to 85% , depending on the steric and electronic properties of the aldehyde substituent. For example, electron-deficient aryl aldehydes (e.g., 4-nitrobenzaldehyde) achieve higher yields due to enhanced electrophilicity.

Sulfated Tin Oxide (STO)-Catalyzed Cyclocondensation

Methodology

Sulfated tin oxide (STO), a solid superacid catalyst, facilitates the synthesis of 2,4-diaryl-substituted chromen-5-ones via Michael addition-cyclization of α,β-unsaturated carbonyl compounds (chalcones) with 1,3-cyclohexanedione. The reaction occurs in dimethylformamide (DMF) at 90°C , with STO loading at 5 mol% .

Table 1: Yields of Select 2,4-Diaryl Chromen-5-ones Using STO

| Entry | R₁ (Aryl Group) | R₂ (Aryl Group) | Yield (%) |

|---|---|---|---|

| 3a | Phenyl | Phenyl | 92 |

| 3b | 4-Methoxyphenyl | Phenyl | 88 |

| 3c | 4-Chlorophenyl | Phenyl | 90 |

| 3d | 2-Naphthyl | Phenyl | 85 |

Mechanistic Insights

- Michael Addition : The enol form of 1,3-cyclohexanedione attacks the β-carbon of the chalcone.

- Cyclization : Intramolecular aldol condensation forms the chromenone ring.

- Dehydration : Loss of water yields the final product.

STO’s high acidity (Brønsted and Lewis acid sites ) accelerates both steps, while its heterogeneous nature allows reuse for ≥5 cycles without significant activity loss.

Solvent- and Catalyst-Free Thermal Cyclization

Procedure

A solvent-free protocol involves heating equimolar amounts of dimedone and α,β-unsaturated ketones at 100–120°C for 2–4 hours . This method bypasses catalysts and solvents, relying solely on thermal energy to drive the cyclocondensation.

Performance Metrics

Limitations

- Longer reaction times compared to catalyzed methods.

- Limited compatibility with thermally sensitive substrates (e.g., aliphatic enones).

Chemical Reactions Analysis

Acid-Catalyzed Rearrangements and Heterocycle Formation

Under acidic conditions, this chromenone undergoes protonolysis to form tricyclic heterocycles. For example, treatment with sulfuric acid in methanol generates 6,7-dihydro-5H-thieno[3,2-b]chromen-8(9H)-one derivatives via a cascade mechanism involving retro-cyclization, Michael addition, and hetero-Diels-Alder reactions . Key steps include:

-

Intermediate formation : Protonation at the carbonyl oxygen initiates ring-opening.

-

Knoevenagel/Michael sequence : Reorganization produces conjugated intermediates.

-

Cyclization : Final hetero-Diels-Alder reaction yields tricyclic products .

Table 1 : Acid-catalyzed products and yields

| Starting Material | Conditions | Product | Yield (%) |

|---|---|---|---|

| 6a (R = morpholino) | H₂SO₄/MeOH, rt | 6,6-Dimethyl-9-(3-morpholino-thienyl)-8-one | 28 |

| 6b (R = piperidino) | H₂SO₄/MeOH, rt | 6,6-Dimethyl-9-(3-piperidino-thienyl)-8-one | 30 |

Nucleophilic Additions at the Carbonyl Group

The ketone moiety reacts with nucleophiles such as amines and malononitrile derivatives. For instance:

-

Amine addition : Phenylamine reacts with the carbonyl group to form 2-phenylamino-4,6,7,8-tetrahydrochromen-5-one derivatives .

-

Malononitrile derivatives : Michael addition at the α,β-unsaturated carbonyl system generates push-pull substituted chromenes .

Table 2 : Substituted derivatives and spectroscopic data

Cyclization Reactions

The compound participates in cyclization with aldehydes and active methylene compounds. For example:

-

Knoevenagel condensation : Reacts with benzaldehyde derivatives to form fused chromene systems .

-

Electrophilic substitution : Resorcinol derivatives undergo cyclization to yield 4H-chromenes .

-

Nucleophile generation : Malononitrile forms a nucleophilic species.

-

Electrophilic activation : Aldehyde carbonyl becomes electrophilic.

-

Cyclization : Phenoxide ion attack and ring closure produce chromenones.

Stability and Catalytic Influence

-

Thermal stability : Decomposes above 200°C without catalysts .

-

Catalyst recycling : Sulfated tin oxide (STO) enhances reaction rates and allows reuse for up to five cycles without yield loss .

Table 3 : Solvent effects on reaction efficiency

| Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| DMF | 90 | 7 | 92 |

| Toluene | Reflux | 12 | 70 |

| CH₃CN | Reflux | 14 | 75 |

Functionalization at the Methyl Groups

The geminal dimethyl groups at C2 influence steric hindrance but remain inert under mild conditions. Harsh reagents (e.g., Br₂/Fe) induce bromination at the aromatic ring rather than the methyl groups .

Key Takeaways

Scientific Research Applications

Biological Activities

Antioxidant and Anti-inflammatory Properties

Chromones and their derivatives are known for their antioxidant properties, which help in combating oxidative stress. The structure of 2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one contributes to its ability to scavenge free radicals and inhibit inflammatory pathways. Studies have shown that compounds within this class can modulate various signaling pathways related to inflammation and oxidative damage .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates that chromone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, specific derivatives have been tested for their Minimum Inhibitory Concentration (MIC) values against various microbial strains . The compound's structure allows it to interact with microbial membranes or essential enzymes, leading to cell death or growth inhibition.

Anticancer Potential

Recent studies have highlighted the anticancer properties of chromone derivatives. For example, molecular docking studies suggest that this compound can exhibit anti-proliferative effects on cancer cell lines such as MCF7 (breast cancer) by inducing reactive oxygen species (ROS) generation . This mechanism is crucial for triggering apoptosis in cancer cells.

Pharmaceutical Applications

The chromone scaffold is recognized as a valuable structure in drug discovery. Its derivatives have been utilized in the development of new therapeutic agents targeting various diseases including diabetes, hyperlipidemia, and cancer . The versatility of the chromone structure allows for modifications that enhance pharmacological activity while reducing toxicity.

Agricultural Applications

Plant Growth Regulators

Compounds like this compound play a role in regulating plant growth and development. They are involved in processes such as morphogenesis and photosynthesis regulation . As natural products derived from plants often possess these properties, they are being explored for use as eco-friendly growth regulators in agriculture.

Pesticidal Activity

Research has also indicated potential pesticidal properties of chromone derivatives. The ability to inhibit fungal pathogens makes these compounds candidates for developing natural pesticides that could replace synthetic chemicals in agriculture .

Food Industry Applications

Chromones are being investigated for their use as natural preservatives due to their antioxidant properties. They can help extend the shelf life of food products by preventing oxidative rancidity and microbial spoilage. Additionally, their flavor profile can enhance food products when used appropriately .

Data Summary Table

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various chromone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent activity with MIC values lower than standard antibiotics .

- Cancer Cell Line Study : In a molecular docking study involving MCF7 breast cancer cells, several chromone derivatives were assessed for their ability to induce apoptosis through ROS generation. The findings suggest promising therapeutic potential for chromone-based compounds in oncology .

- Agricultural Application Study : Research on the use of chromone derivatives as natural pesticides showed effective inhibition of fungal pathogens affecting crops. This study supports the potential for developing eco-friendly agricultural solutions using these compounds .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, its antifungal activity may result from the inhibition of fungal enzymes involved in cell wall synthesis or metabolism . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between 2,2-dimethyl-2,6,7,8-tetrahydro-chromen-5-one and related chromenones:

Structural and Functional Insights:

Substituent Effects: Alkyl Groups: The 2,2-dimethyl substitution in the target compound likely enhances steric hindrance, reducing reactivity at the C2 position compared to analogs like 2,4-diphenyl derivatives . Aromatic Substituents: Phenyl groups (e.g., in 2,4-diphenyl chromenone) contribute to π-π interactions, crucial for binding to hydrophobic enzyme pockets . Electron-Withdrawing Groups: The nitro group in may enhance electrophilicity, favoring nucleophilic attack in biological targets.

Biological Activity: Anti-inflammatory effects are common among chromenones, but 2,4-diphenyl derivatives exhibit broader activity (e.g., antianaphylactic) due to enhanced receptor affinity .

Physicochemical Properties :

- Molecular weight and polarity directly influence bioavailability. For instance, Atroviridin’s high TPSA (96.20 Ų) limits blood-brain barrier penetration, while low-polarity analogs (e.g., ) are more likely to be CNS-active .

Biological Activity

2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one (CAS No. 58133-99-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of chromenones, characterized by a chromene ring system. Its structure can be represented as follows:

- Chemical Formula : C12H14O2

- Molecular Weight : 190.24 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of interest include:

- Anticancer Activity

- Antioxidant Properties

- Antimicrobial Effects

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of several cancer cell lines.

Case Study: Inhibition of A549 Lung Cancer Cells

A study assessed the compound's effects on A549 human lung cancer cells. The results showed:

- IC50 Value : Approximately 9 µM

- Mechanism : Induction of apoptosis and cell cycle arrest through the activation of caspases.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It was found to scavenge free radicals effectively and reduce oxidative stress in cellular models.

Research Findings:

- DPPH Assay : Demonstrated a significant decrease in DPPH radical levels.

- Hydroxyl Radical Scavenging : Showed effective inhibition in hydroxyl radical-induced damage.

Antimicrobial Effects

In addition to anticancer activity, this compound has shown antimicrobial properties against various pathogens.

Study Results:

A series of tests against bacterial strains yielded:

- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.

- Notable activity against Gram-positive bacteria such as Staphylococcus aureus.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Interference with cell cycle progression at the G1/S checkpoint.

- Reactive Oxygen Species (ROS) Modulation : Reduction in ROS levels contributing to cytoprotection.

Data Summary Table

| Biological Activity | IC50/MIC Values | Mechanism |

|---|---|---|

| Anticancer (A549) | 9 µM | Apoptosis induction |

| Antioxidant | - | Free radical scavenging |

| Antimicrobial | 32 - 128 µg/mL | Bacterial growth inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one, and how can reaction conditions be optimized for yield?

- Methodological Answer: The compound is synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with 1,3-cyclohexanedione using catalysts like sulfated tin oxide (SnO-SO₄²⁻). Optimization involves adjusting solvent polarity (e.g., ethanol or acetonitrile), temperature (80–100°C), and catalyst loading (5–10 mol%). Monitoring reaction progress via TLC and purifying via column chromatography (silica gel, hexane/ethyl acetate) improves yield . X-ray crystallography can confirm structural integrity post-synthesis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions and ring conformation.

- HRMS : Exact mass analysis (e.g., 206.12665 g/mol) confirms molecular formula .

- IR : Detects carbonyl (C=O, ~1700 cm⁻¹) and chromene ring vibrations.

- Cross-referencing with NIST Chemistry WebBook spectral data ensures accuracy .

Q. What in vitro assays are suitable for assessing the biological activities (e.g., anticancer, anti-inflammatory) of this compound?

- Methodological Answer:

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Anti-inflammatory : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages.

- Antiallergic : Mast cell degranulation assays (e.g., β-hexosaminidase release) .

Q. How to use databases like NIST Chemistry WebBook for validating physicochemical properties?

- Methodological Answer: Input the compound’s CAS number or molecular formula into the NIST database to retrieve validated data (e.g., boiling point, solubility, spectral peaks). Compare experimental results (e.g., GC-MS retention indices) with NIST entries to resolve discrepancies .

Advanced Research Questions

Q. How can computational methods like DFT or TD-DFT be applied to study the electronic properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculates ground-state geometries and HOMO-LUMO gaps, while Time-Dependent DFT (TD-DFT) models excited-state transitions (e.g., ESIPT mechanisms). Use Gaussian09 with B3LYP/6-31G(d) basis sets for optimization and solvent effects (PCM model) .

Q. What strategies resolve contradictions in spectral data interpretation for structural elucidation?

- Methodological Answer:

- Combine X-ray crystallography (for absolute configuration) with NOESY NMR (spatial proximity of protons).

- Use isotopic labeling (e.g., ¹³C) to trace ambiguous signals.

- Cross-validate with synthetic intermediates (e.g., hydride reduction products) .

Q. How to analyze structure-activity relationships (SAR) when modifying substituents on the chromenone core?

- Methodological Answer:

- Introduce substituents (e.g., methoxy, hydroxyl groups) at positions 6, 7, or 8 via electrophilic substitution.

- Test derivatives in bioassays to correlate activity with electron-donating/withdrawing effects.

- QSAR modeling (e.g., CoMFA) links steric/electronic descriptors to biological potency .

Q. What are the challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?

- Methodological Answer: Racemization occurs due to keto-enol tautomerism. Mitigate via:

- Chiral chromatography (e.g., Chiralpak AD-H column).

- Asymmetric catalysis : Use chiral ligands (e.g., BINOL) in cyclocondensation.

- Crystallization-induced dynamic resolution (CIDR) to enrich enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.